Xylogranatin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H42O12 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[(4R,4aR,6aR,9S,11R,11aR,12R,12aR)-12-acetyloxy-4-(furan-3-yl)-6a,12a-dihydroxy-9-(2-methoxy-2-oxoethyl)-4a,8,10,10-tetramethyl-2-oxo-5,6,9,11,11a,12-hexahydro-4H-pyrano[4,3-a]xanthen-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C34H42O12/c1-9-17(2)30(38)45-28-25-26(18(3)21(31(28,5)6)14-23(36)41-8)46-33(39)12-11-32(7)22(34(33,40)29(25)43-19(4)35)15-24(37)44-27(32)20-10-13-42-16-20/h9-10,13,15-16,21,25,27-29,39-40H,11-12,14H2,1-8H3/b17-9+/t21-,25-,27+,28-,29-,32-,33-,34-/m1/s1 |
InChI Key |
PERCWOXLOHUPKZ-CLMWQHSRSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H]2[C@H]([C@@]3(C4=CC(=O)O[C@H]([C@@]4(CC[C@]3(OC2=C([C@H](C1(C)C)CC(=O)OC)C)O)C)C5=COC=C5)O)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C3(C4=CC(=O)OC(C4(CCC3(OC2=C(C(C1(C)C)CC(=O)OC)C)O)C)C5=COC=C5)O)OC(=O)C |
Synonyms |
xylogranatin A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Application of Adsorption Chromatography
Adsorption chromatography is a fundamental technique used in the initial separation stages. ntu.edu.twallen.inbyjus.com This method involves a solid stationary phase (the adsorbent) and a liquid mobile phase. Separation occurs as different compounds in the mixture adsorb to the stationary phase with varying strengths. govtsciencecollegedurg.ac.innih.gov
Commonly used adsorbents in the purification of Xylogranatin A include:
Silica (B1680970) Gel: A polar adsorbent widely used for separating compounds of varying polarities. govtsciencecollegedurg.ac.inmicrobenotes.com
Octadecylsilyl (ODS) Silica Gel: A nonpolar, reverse-phase adsorbent where nonpolar compounds are retained more strongly.
Utilization of Size-Exclusion Chromatography
Size-exclusion chromatography separates molecules based on their size. This technique is particularly useful for separating groups of compounds with different molecular weights. wikipedia.org
Sephadex LH-20: This modified dextran (B179266) gel is frequently used in the purification of natural products like limonoids. labmartgh.comsigmaaldrich.comresearchgate.netfishersci.co.ukcytivalifesciences.com It separates compounds based on their size, with larger molecules eluting before smaller ones. It is effective for use with organic solvents, which are often required to dissolve limonoids. researchgate.netcytivalifesciences.com
Implementation of High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of this compound. bitesizebio.comidtdna.comnih.gov It uses high pressure to pass the solvent through a column packed with fine particles, leading to highly efficient separations.
Preparative Reverse-Phase C18 HPLC (RP-HPLC): This is a common final step in the purification process. tjnpr.org A C18 column contains a nonpolar stationary phase, and a polar mobile phase is used. This allows for the fine separation of closely related limonoids, yielding pure this compound. nih.govtjnpr.org
The following table provides a summary of the chromatographic techniques used in the isolation of this compound:
| Chromatographic Technique | Stationary Phase Example | Separation Principle | Role in Purification |
| Adsorption Chromatography | Silica Gel | Polarity | Initial fractionation of crude extract |
| Size-Exclusion Chromatography | Sephadex LH-20 | Molecular Size | Group separation of compounds |
| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase C18 | Polarity (Hydrophobicity) | Final purification to high purity |
Advanced Filtration and Separation Technologies (e.g., Ultrafiltration Membranes)
Advanced filtration technologies, such as microfiltration (MF) and ultrafiltration (UF), represent a suite of pressure-driven membrane-based separation processes that classify components primarily based on size. researchgate.netresearchgate.net These methods are integral in various purification fields, including water treatment and bioprocessing, offering advantages like high efficiency, modularity, and the ability to operate under mild conditions. researchgate.netbioprocessh2o.comeurotec.sg Ultrafiltration, for instance, employs membranes with pore sizes typically ranging from 0.01 to 0.1 microns, making them effective at retaining macromolecules like proteins, polysaccharides, and microorganisms, while allowing smaller molecules to pass through in the permeate. eurotec.sgmembranes.com
In the context of natural product chemistry, advanced filtration can serve as a crucial upstream step. It can be used for the initial clarification of crude extracts, removing high-molecular-weight contaminants that could otherwise interfere with subsequent, more selective purification techniques like chromatography. biopharminternational.com By removing these interfering substances, membrane filtration can enhance the efficiency and longevity of chromatographic columns and improve the resolution of the target compounds.
The primary isolation of this compound from its natural source, the mangrove species Xylocarpus granatum, has been extensively documented through conventional methodologies. acs.orgresearchgate.netznaturforsch.com The established protocols predominantly involve solvent extraction of the plant material (such as seeds or fruit), followed by a series of chromatographic separations. znaturforsch.commdpi.com These chromatographic techniques are the cornerstone of purification for this compound and its analogues, as detailed in multiple studies.
However, based on a review of the existing scientific literature, the specific application of advanced filtration technologies like ultrafiltration membranes for the direct isolation or purification of this compound is not explicitly detailed. Research findings focus on the efficacy of multi-step chromatographic procedures to achieve high purity. While it is plausible that membrane filtration could be employed as a preliminary clarification step in a modern laboratory setting to process the initial crude extract from Xylocarpus granatum, specific research data, such as permeate flux, membrane type, and molecular weight cut-off (MWCO) used for this particular compound, are not available in the reviewed publications.
The table below summarizes the documented conventional methods used for the isolation of limonoids, including Xylogranatin congeners, from Xylocarpus granatum.
Interactive Table: Summary of Conventional Isolation Methods for Limonoids from Xylocarpus granatum
| Parameter | Study 1 (Xylogranatin E) znaturforsch.com | Study 2 (Thaigranatins A-E) mdpi.com | Study 3 (Xylogranatin C) tjnpr.orgtjnpr.org |
| Starting Material | Dried fruit (5 kg) | Air-dried and powdered seeds (9.0 kg) | Dried fruits |
| Initial Extraction | Hot 95% ethanol | 95% Ethanol (5 extractions at room temp.) | Ethyl acetate (B1210297) |
| Solvent Partitioning | Petroleum ether, then Ethyl acetate | Ethyl acetate / Water | Not specified |
| Primary Chromatography | Silica gel column chromatography (Chloroform-Methanol gradient) | Silica gel column chromatography (Chloroform/Methanol gradient) | Column chromatography |
| Secondary Purification | Sephadex LH-20 gel, Octadecylsilyl silica gel | C18 reversed-phase silica gel column chromatography (Acetone/Water gradient) | C18 reverse-phased silica gel, Sephadex LH-20 |
| Final Purification | Preparative reverse-phase C18 HPLC (Acetonitrile-Water) | Preparative HPLC (Acetonitrile/Water or Methanol/Water) | Preparative HPLC |
| Final Yield | 12 mg (Xylogranatin E) | 25.0 mg (Thaigranatin A) | Not specified |
Structural Elucidation and Stereochemical Characterization
Spectroscopic Analysis Methodologies
The foundational approach to deciphering the structure of Xylogranatin A involved a suite of sophisticated spectroscopic analyses. These non-destructive techniques provided critical information regarding the compound's atomic composition, connectivity, and three-dimensional arrangement.
NMR spectroscopy was a cornerstone in the structural analysis of this compound, providing a detailed map of the proton and carbon environments within the molecule.
One-dimensional NMR experiments, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), offered the initial and fundamental insights into the molecular structure. researchgate.net The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants of all proton signals, indicating the electronic environment and neighboring protons for each hydrogen atom in the molecule. The ¹³C NMR spectrum provided the number of distinct carbon atoms and their chemical shifts, which are indicative of their bonding environment (e.g., alkyl, olefinic, carbonyl). mdpi.com DEPT experiments were instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, simplifying the interpretation of the complex ¹³C NMR spectrum. emerypharma.comscielo.org.bo
The complete assignment of the ¹H and ¹³C NMR data for related compounds, such as Xylogranatin E, was achieved through the collective analysis of these 1D and various 2D NMR techniques. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Data for a Related Xylogranatin Compound (Xylogranatin E)
| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |
| 3 | 5.33, s | 78.5 |
| 5 | 2.89, d (11.5) | 48.2 |
| 9 | 4.15, d (11.5) | 80.1 |
| 11β | 1.85, m | 18.0 |
| 15 | 2.55, m | 34.5 |
| 17 | 3.25, s | 45.1 |
| 18 | 1.12, s | 16.2 |
| 19 | 1.25, s | 16.9 |
| 30β | 1.95, m | 32.7 |
Two-dimensional (2D) NMR experiments were crucial for establishing the intricate network of connections between atoms in this compound. researchgate.netresearchgate.netresearchgate.net
Correlation Spectroscopy (COSY): This experiment identified proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. emerypharma.comsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlated directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. emerypharma.comsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): This technique was vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.comsdsu.edu These correlations were instrumental in piecing together the carbon skeleton and connecting different functional groups. For instance, in a related compound, an HMBC correlation from a proton at δH 5.33 to a carbonyl carbon at δC 167.4 helped to place a tigloyl moiety. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provided information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.netresearchgate.net For example, significant NOE correlations between specific protons helped to establish the α-position of a hydroxyl group and the β-orientation of a tiglate group in a related xylogranatin. researchgate.net The relative stereochemistry was further established by observing key NOE interactions, such as those between H-30β/H-5 and H-30β/H-17. researchgate.net
The absolute configuration of this compound was ultimately confirmed by single-crystal X-ray diffraction. acs.org
Mass spectrometry provided essential information about the molecular weight and elemental composition of this compound.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules. nih.gov It was used to determine the molecular weight of this compound by generating molecular ions, such as [M-H]⁻ or [M+Na]⁺, from which the molecular mass can be deduced. nih.govtjnpr.org For example, a related compound, Xylogranatin E, showed a molecular formula of C₃₂H₄₀O₁₀ based on its ESI-MS data. tjnpr.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net For this compound, HR-EIMS or a similar high-resolution technique like HR-TOFMS would have been used to obtain the exact mass, which, in conjunction with the NMR data, confirms the molecular formula. researchgate.netwiley-vch.de For instance, the molecular formula of a related compound, Xylogranatin N (C₃₂H₄₀O₁₀), was confirmed by a high-resolution time-of-flight mass spectrometry (HR-TOFMS) measurement. wiley-vch.de
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to identify chromophores, which are the parts of a molecule responsible for absorbing light in the UV-Vis range. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uni-muenchen.de The structure of this compound contains specific chromophoric systems that produce characteristic absorption bands in a UV-Vis spectrum.
The primary chromophores present in this compound are the furan (B31954) ring and the α,β-unsaturated δ-lactone system within its core structure. Conjugated systems, like the enone in the lactone ring, typically exhibit π→π* transitions, which are strong absorptions. msu.edu The furan ring also contributes to the UV absorption profile. The specific wavelength of maximum absorbance (λmax) provides insight into the electronic environment of these conjugated systems. While detailed λmax values are specific to experimental conditions, the presence of these chromophores is a key feature confirmed by UV-Vis analysis during its isolation.
Infrared (IR) Spectroscopy for Functional Group Detection
Infrared (IR) spectroscopy is an essential analytical method for identifying the various functional groups within a molecule. specac.com The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency range, making IR spectroscopy a powerful tool for structural confirmation.
The IR spectrum of this compound displays absorption bands that confirm the presence of its key functional groups. Analysis of the spectrum reveals strong absorptions corresponding to ester and lactone carbonyl (C=O) groups, as well as stretches for C-O bonds and C-H bonds. specac.comresearchgate.net The specific wavenumbers (cm⁻¹) of these absorptions provide a vibrational fingerprint of the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Ester / δ-Lactone (C=O) | 1750-1710 | Stretching |
| Alkene (C=C in furan) | 1680-1640 | Stretching |
| Alkyl C-H | 3000-2850 | Stretching |
| Ether / Ester (C-O) | 1300-1000 | Stretching |
Advanced Structural Confirmation Techniques
Single-Crystal X-ray Diffraction for Definitive Structural Assignment
While spectroscopic methods provide crucial information about connectivity and functional groups, single-crystal X-ray diffraction offers an unambiguous determination of a molecule's three-dimensional structure. libretexts.org This non-destructive technique provides precise data on bond lengths, bond angles, and absolute stereochemistry by analyzing how X-rays are diffracted by a crystalline sample. cam.ac.uk
The complex architecture of this compound, featuring a unique 1,9-oxygen bridge, was definitively confirmed using single-crystal X-ray diffraction. acs.org This analysis provided the absolute structure, resolving any ambiguities from spectroscopic data alone. The resulting crystallographic information file (CIF) from this analysis contains the detailed atomic coordinates, unit cell dimensions, and other structural parameters, serving as the ultimate proof of its assigned structure. acs.org
Stereochemical Determination and Computational Validation
Application of Time-Dependent Density Functional Theory-Electronic Circular Dichroism (TDDFT-ECD) Calculations for Absolute Configuration
Determining the absolute configuration of chiral molecules is a critical aspect of structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, is a powerful tool for this purpose. nih.gov When combined with quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT), experimental ECD spectra can be compared with calculated spectra for possible stereoisomers to assign the correct absolute configuration. nih.govresearchgate.net
For the family of compounds to which this compound belongs, TDDFT-ECD calculations have been instrumental. In studies of related natural products, the known absolute configuration of compounds like this compound, previously established by X-ray diffraction, has been used to validate the accuracy of different TDDFT-ECD calculation methods. nih.gov By demonstrating that the computational method can accurately reproduce the experimental ECD spectrum of a known structure, researchers can then confidently apply the same method to new, related compounds where the absolute configuration is unknown. nih.gov
Use of GIAO and DU8+ NMR Calculations for Stereochemical Reassignment
In cases where stereochemical assignments from initial spectroscopic analysis (like NOESY) are ambiguous or incorrect, advanced computational methods are employed for structural revision. The calculation of NMR parameters using methods like Gauge-Independent Atomic Orbital (GIAO) and the parametric-corrected DU8+ approach has become a powerful tool for distinguishing between possible diastereomers. nih.govacs.org These methods predict the ¹H and ¹³C NMR chemical shifts for a set of proposed structures, and comparison with experimental data can identify the correct isomer. x-mol.net
While these computational NMR techniques have been critical in the structural revision of related limonoids, such as Xylogranatin F, there is no research indicating their application was necessary for this compound. nih.govx-mol.net The structure of this compound was unequivocally established by single-crystal X-ray diffraction, precluding the need for subsequent computational reassessment of its stereochemistry. The use of GIAO and DU8+ for Xylogranatin F highlights the utility of these methods for complex natural products where high-quality crystals for X-ray analysis cannot be obtained. x-mol.net
Methodological Approaches for Structural Determination of Xylogranatin-Family Compounds
While no structural revision for this compound has been reported, the methodologies requested for such a revision have been instrumental in the structural analysis of its analogues, notably Xylogranatin F and 9-epithis compound.
Structural Revision of Xylogranatin F
The initial proposed structure of Xylogranatin F was proven incorrect through total synthesis. nih.gov Researchers synthesized the compound that should have been Xylogranatin F based on its originally reported structure, but the spectroscopic data of the synthetic compound did not match the data from the natural product. nih.govorganicchemistry.eu This discrepancy prompted a structural revision.
Computational methods were then employed to support the new, correct structure. Specifically, Gauge-Including Atomic Orbital (GIAO) and a hybrid DFT/parametric method (DU8+) were used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for four possible diastereomers of Xylogranatin F. nih.gov
Experimental Data: The key experimental evidence was the mismatch between the NMR data of the synthesized molecule (based on the old structure) and the isolated natural product. nih.gov
Computational Approach:
Candidate Structures: Four likely diastereomers were proposed, varying the stereochemistry at key positions (C3, C5, and C10). nih.gov
NMR Shift Calculation: The ¹H and ¹³C NMR chemical shifts for all four candidate structures were calculated using GIAO and DU8+ methods. nih.gov
Comparison: The calculated NMR data for the four potential structures were compared against the experimental NMR data of the authentic Xylogranatin F.
The results from both the GIAO and DU8+ calculations strongly supported the revised structure, which was the C3 epimer of the originally proposed molecule. nih.govnih.gov This work highlights how computational chemistry serves as a powerful tool to resolve complex stereochemical problems, especially when traditional spectroscopic analysis is ambiguous.
Table 1: Comparison of Computational Methods for Xylogranatin F Structural Revision
| Method | Key Finding | Advantage/Disadvantage |
|---|---|---|
| GIAO NMR Calculation | Pointed to the correct revised structure with more distinguishable data between diastereomers in this specific case. | More computationally intensive (longer calculation time). |
| DU8+ NMR Calculation | Also suggested the correct revised structure. | Provides superior accuracy with less computation time. nih.gov |
Stereochemical Elucidation of 9-epithis compound
In contrast to a revision, the absolute configuration of the newly isolated 9-epithis compound was determined using a combination of spectroscopic analysis and computational chemistry. nih.gov The primary computational method used was time-dependent density functional theory-electronic circular dichroism (TDDFT-ECD). nih.govnih.gov
Methodology:
The experimental ECD spectrum of the isolated 9-epithis compound was recorded.
The theoretical ECD spectra for possible stereoisomers were calculated using TDDFT methods.
The experimental spectrum was compared to the calculated spectra. The absolute configuration of the natural product was assigned based on the best match. nih.govresearchgate.net
This approach has become a standard and reliable method for determining the absolute stereochemistry of chiral molecules when single crystals for X-ray analysis cannot be obtained. nih.gov
Biosynthetic Hypotheses and Pathway Investigations
Postulated Biogenetic Derivations of Xylogranatin A and Related Limonoids
Limonoids are classified as tetranortriterpenoids, signifying that their characteristic 26-carbon basic structure is formed from a 30-carbon triterpene precursor through the loss of four carbon atoms and the concurrent formation of a signature furan (B31954) ring. ukri.orgmdpi.com The biosynthesis is believed to begin with the cyclization of 2,3-oxidosqualene. biorxiv.orgnih.gov
The general pathway to the core limonoid structure is thought to diverge into family-specific modifications. For instance, limonoids from the Rutaceae family (citrus) are typically derived from nomilin-type intermediates, whereas those from the Meliaceae family (mahogany), which includes the Xylocarpus genus, are proposed to originate from azadirone-type intermediates. biorxiv.org Research has identified conserved enzymes in both families that catalyze the formation of the protolimonoid melianol (B1676181) from 2,3-oxidosqualene. biorxiv.orgnih.gov Further conserved modifications, such as C-30 methyl shift and furan-ring formation, are proposed to convert these protolimonoids into true limonoids. nih.gov
This compound is a 9,10-seco-tetranortriterpenoid, a structural feature it shares with related compounds like xylogranatins C and D, all isolated from the mangrove plant Xylocarpus granatum. nih.govresearchgate.net The unique skeleton of this compound is distinguished by a 1,9-oxygen bridge. nih.govresearchgate.net It is postulated that these compounds arise from a common precursor through a series of complex reactions. One proposed biogenetic pathway suggests that xylogranatins C and R are key biosynthetic intermediates. capes.gov.brresearchgate.net Another hypothesis suggests that Protoxylogranatin B, also found in X. granatum, serves as a key intermediate, proposing an oxidative cleavage pathway from a protolimonoid like spitacin to gedunin-type limonoids. benthamopen.com
The biogenesis of other related limonoids offers further insight. Xylogranatin D, which features an unprecedented C-30 to C-9 linkage, was postulated to form from another xylogranatin intermediate via an α-hydroxyl ketone rearrangement, although some studies suggest it may be an artifact of the isolation process. nih.govresearchgate.netcapes.gov.brresearchgate.net The biosynthesis of pyridine-containing limonoid alkaloids, such as xylogranatopyridine B, is thought to proceed from a mexicanolide-type limonoid precursor through key steps including a retro-aldol reaction to cleave the C9-C10 bond. nih.gov The discovery of xylomexicanins as potential biogenetic precursors for 1,8,9-phragmalin limonoids further highlights the divergent pathways leading to the vast structural diversity within this class of compounds. researchgate.netresearchgate.net
Challenges in Elucidating Complete Biosynthetic Pathways of Limonoids
Despite decades of research, the complete biosynthetic pathways for most limonoids remain largely unknown due to several significant hurdles. ukri.orgnih.gov These natural products are the result of extensive scaffold modifications, requiring numerous enzymatic steps, often more than ten, to proceed from the initial triterpene scaffold to the final complex structure. biorxiv.orgnih.govpnas.org
A primary challenge is the sheer complexity and length of the pathways. biorxiv.org Identifying the full set of genes and the corresponding enzymes for the many required transformations is a monumental task. nih.gov Until recently, only the initial three enzymatic steps to the protolimonoid melianol had been elucidated. biorxiv.org While recent work has identified a larger set of enzymes capable of producing core limonoids like azadirone (B14700930) and kihadalactone A in a heterologous host, this represents just a fraction of the more than 2,800 unique limonoid structures known. biorxiv.orgnih.gov
Determining the precise order of enzymatic reactions presents another major difficulty. biorxiv.orgnih.gov When multiple enzymes are expressed in a heterologous system like Nicotiana benthamiana, it is challenging to confirm if the observed transformations are "on-pathway" and to establish their correct sequence. nih.gov The pathway may not be strictly linear but could function as a more complex metabolic network. biorxiv.org For example, researchers discovered that C-7 O-acetylation is a key step for furan biosynthesis in the Meliaceae pathway, a finding that was not initially anticipated. biorxiv.org
Finally, successfully reconstituting these pathways in heterologous hosts for production and study requires overcoming issues of enzyme compatibility and substrate availability within the host organism. biorxiv.org High-throughput screening of diverse enzyme classes, including hydrolases, oxygenases, and isomerases, combined with comparative transcriptomics and combinatorial gene expression, are critical strategies for overcoming these challenges and fully mapping the intricate biosynthetic routes to limonoids. biorxiv.orgpnas.org
Chemical Synthesis and Analog Development Research
Total Synthesis Strategies for Xylogranatin A Analogues and Related Limonoid Alkaloids
The total synthesis of this compound and its congeners represents a formidable challenge due to their densely functionalized and stereochemically rich structures. Synthetic chemists have devised sophisticated strategies to construct the characteristic pyridine-containing polycyclic core.
To efficiently assemble the complex framework of limonoid alkaloids, researchers have favored convergent synthetic strategies. yale.edu This approach involves the independent synthesis of two or more complex fragments, which are then joined together late in the synthetic sequence. A common retrosynthetic disconnection strategy for xylogranatopyridine B and related alkaloids involves dissecting the central pyridine (B92270) ring, breaking it down into two fragments of comparable complexity. nih.gov
The construction of the highly substituted pyridine core, a defining feature of this compound and its relatives, has necessitated the development and application of novel synthetic methodologies.
Liebeskind Pyridine Synthesis: An initial and effective strategy for assembling the pyridine ring in simpler limonoid alkaloids, such as xylogranatopyridine B, was the Liebeskind pyridine synthesis. researchgate.netchemrxiv.org This reaction involves the copper-catalyzed cross-coupling of an α,β-unsaturated ketoxime derivative with a vinyl boronic acid or stannane, which then undergoes a 6π-electrocyclization and aromatization cascade to form the pyridine ring. nih.govorganic-chemistry.orgorganic-chemistry.org The efficiency of this transformation was found to be highly dependent on the choice of activating group on the oxime.
Table 1: Optimization of Liebeskind Pyridine Synthesis for a Key Tricyclic Intermediate nih.gov
| Entry | Oxime Derivative | Coupling Partner | Yield |
|---|---|---|---|
| 1 | Pentafluorobenzoyl oxime | Vinyl boronic acid | 24% |
| 2 | Pentafluorobenzoyl oxime | β-stannyl enone | 23% |
| 3 | Pivalate oxime | β-stannyl enone | 18% |
Pyran-to-Pyridine Interconversion: The synthesis of the more structurally complex bislactone limonoids, including granatumine A and xylogranatin F, proved challenging for the Liebeskind approach. yale.edu This led to the development of a novel pyran-to-pyridine conversion strategy. researchgate.net The key sequence begins with a convergent Knoevenagel condensation between two advanced fragments, which triggers a spontaneous oxa-6π electrocyclization to form a 2H-pyran intermediate. scispace.comacs.org This pyran effectively masks one of the ketone functionalities while setting the stage for the final ring transformation. acs.org Treatment of the 2H-pyran with hydroxylamine (B1172632) directly converts it into the desired pyridine core, a pivotal step that enabled the first total synthesis of (+)-granatumine A. nih.govscispace.com
Palladium-catalyzed Reactions: Palladium catalysis has been instrumental throughout the synthesis of these natural products. rsc.orgmdpi.comlibretexts.org Notably, a cost-effective and scalable ketone α,β-dehydrogenation using allyl-Pd catalysis was developed to synthesize key enone intermediates. nih.govscispace.comnih.gov This method utilizes inexpensive allyl acetate (B1210297) as the oxidant and has proven robust on a large scale. nih.gov Other critical Pd-catalyzed reactions include protocols to convert epoxyketones to 1,3-diketones and an oxidative enone β-stannylation used in the synthesis of (−)-xylogranatopyridine B. acs.orgacs.org These reactions represent significant methodological advances that facilitate the efficient construction of these complex molecules. nih.govscielo.br
A primary motivation for developing total syntheses of complex natural products is the ability to perform late-stage diversification—the modification of a common advanced intermediate to generate a library of analogs. nih.govnih.gov This approach is highly efficient for probing structure-activity relationships. frontiersin.org The synthesis of xylogranatopyridine B exemplifies this strategy, where a late-stage benzylic oxidation was employed to install a key functional group on the completed core structure. researchgate.netchemrxiv.org
However, this same late-stage oxidation strategy failed in the context of the more sterically hindered and electronically different bislactone limonoids like granatumine A. yale.edu This challenge necessitated a revised strategy where the C3 oxidation state was installed before the crucial pyridine-forming step, highlighting how synthetic strategies must be adapted to the specific target molecule. yale.edu The development of convergent routes that allow for the modification of building blocks before they are combined is another powerful tool for achieving late-stage diversification. illinois.edu
Derivatization and Analog Generation Research
The generation of non-natural analogs through chemical synthesis is crucial for identifying the key structural motifs responsible for biological activity and for developing compounds with improved properties.
Furthermore, an unnatural synthetic analog, C3-deoxy-xylogranatin F, was prepared. chemrxiv.org In this analog, the hydroxyl group at the C3 position is absent. The synthesis of this compound and other derivatives, such as the pyridine N-oxide, was achieved through the key pyran-to-pyridine conversion pathway. nih.gov The creation of these analogs is vital for conducting foundational structure-activity relationship studies.
Foundational Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. gardp.orgoncodesign-services.comcollaborativedrug.com By synthesizing and testing analogs of a natural product, researchers can identify which parts of the molecule are essential for its function. nih.govmdpi.com
Initial biological evaluations of synthetic this compound-related compounds against the protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and other diseases, have provided foundational SAR insights. nih.gov While the natural product (+)-granatumine A showed moderate inhibitory activity, the related xylogranatopyridine B was found to be inactive. acs.org This suggests that the bislactone moiety and the specific oxidation pattern of the A-ring may be important for activity.
Intriguingly, preliminary assays revealed that the unnatural analog, C3-deoxy-xylogranatin F, was more potent against PTP1B than the natural bislactone limonoid alkaloids tested. researchgate.netchemrxiv.org This finding is significant as it suggests that the C3-hydroxyl group present in the natural products may not be essential for activity and that simplified, more accessible analogs could exhibit enhanced biological profiles.
Table 2: Foundational SAR Data for Limonoid Alkaloids Against PTP1B
| Compound | Key Structural Feature | PTP1B Inhibitory Activity | Reference(s) |
|---|---|---|---|
| Xylogranatopyridine B | A-ring without lactone | Inactive | acs.org |
| (+)-Granatumine A | Bislactone, C3-acetoxy group | Moderate | acs.orgresearchgate.net |
| Bislactone Limonoid Alkaloids | Natural congeners | Weakly inhibitory | chemrxiv.org |
These initial studies form the basis for the rational design of future analogs with potentially greater therapeutic value. nih.govrsc.org
Correlating Structural Features with Biological Activities of Xylogranatins and their Analogues
The diverse and complex structures of xylogranatins, a class of limonoids derived from mangrove species like Xylocarpus granatum, have prompted significant research into their biological activities. Structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features responsible for their therapeutic potential, including anti-inflammatory and antifeedant effects. These investigations help guide the development of synthetic analogues with enhanced potency and selectivity.
Detailed Research Findings
Anti-inflammatory Activity: Several xylogranatin compounds have demonstrated notable anti-inflammatory properties. This compound, which possesses a unique 1,9-oxygen bridge, has been shown to significantly inhibit inflammatory mediators. nih.govacs.org In one study, this compound at a concentration of 10 μM inhibited TNF-α by 90.0% and nitric oxide (NO) release by 63.77% in LPS-induced BV2 cells. mdpi.com Similarly, Xylogranatin C showed potent anti-inflammatory activity against LPS-induced RAW 264.7 macrophages, with an IC₅₀ value of 7.36 ± 0.23 µg/mL. tjnpr.org In contrast, it was observed that these compounds displayed no significant antioxidant activity in DPPH and ABTS tests. tjnpr.org The anti-inflammatory potency of certain natural limonoid derivatives has been linked to the presence of a 2,3-dimethacrylate group, which often results in higher activity. mdpi.com
Antifeedant Activity: A distinct group of xylogranatins, specifically F, G, and R, have been identified as potent antifeedants. capes.gov.br These compounds are structurally unique as they are the first limonoids discovered to feature an aromatic B-ring. capes.gov.br At a concentration of 1 mg/mL, Xylogranatins F, G, and R displayed significant antifeedant effects against the third instar larvae of Mythimna separata. capes.gov.br Xylogranatin G was the most potent among them, with a 50% antifeedant activity concentration (AFC₅₀) of 0.31 mg/mL after 24 hours and 0.30 mg/mL after 48 hours. capes.gov.br
Enzyme Inhibition and Other Activities: The furyl-δ-lactone core common to all 18 identified xylogranatins (A-R) has led researchers to hypothesize that they could act as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in cancer and neurodegenerative diseases. researchgate.net Molecular docking studies suggest that xylogranatin derivatives bearing this core could be effective GSK-3β modulators. researchgate.net Conversely, analogues that feature a central pyridine ring or a more compact polycyclic structure are considered less suitable for binding to this enzyme. researchgate.net Furthermore, other related 9,10-seco-tetranortriterpenoids isolated from Xylocarpus granatum have shown antimalarial properties, highlighting the broad therapeutic potential of this structural class. nih.gov
The following tables provide a summary of the reported biological activities and the structure-activity relationships for various xylogranatin compounds.
Table 1: Biological Activities of Selected Xylogranatins
| Compound | Biological Activity | Assay / Model | Key Findings (Concentration / IC₅₀ / AFC₅₀) | Source |
|---|---|---|---|---|
| This compound | Anti-inflammatory | LPS-induced BV2 cells | 90.0% inhibition of TNF-α; 63.77% inhibition of NO release (at 10 μM) | mdpi.com |
| Xylogranatin C | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | IC₅₀: 7.36 ± 0.23 µg/mL | tjnpr.org |
| Xylogranatin F | Antifeedant | Third instar larvae of Mythimna separata | Marked activity at 1 mg/mL | capes.gov.br |
| Xylogranatin G | Antifeedant | Third instar larvae of Mythimna separata | AFC₅₀: 0.31 mg/mL (24h); 0.30 mg/mL (48h) | capes.gov.br |
| Xylogranatin R | Antifeedant | Third instar larvae of Mythimna separata | Marked activity at 1 mg/mL | capes.gov.br |
Table 2: Structure-Activity Relationship (SAR) Summary for Xylogranatins
| Structural Feature | Correlated Biological Activity | Example Compounds | Observations | Source |
|---|---|---|---|---|
| Aromatic B-ring | Antifeedant | Xylogranatins F, G, Q | This feature is characteristic of xylogranatins showing potent antifeedant properties. | capes.gov.br |
| Furyl-δ-lactone Core | Potential GSK-3β Inhibition | Xylogranatins A-R | This common core suggests a potential mechanism of action via GSK-3β modulation, analogous to other limonoids. | researchgate.net |
| Central Pyridine Ring | Reduced GSK-3β Binding | Certain Xylogranatin Analogues | Derivatives with a pyridine ring are less adapted for binding to the GSK-3β active site. | researchgate.net |
| 1,9-Oxygen Bridge | Anti-inflammatory | This compound | This unique structural feature is present in the highly anti-inflammatory this compound. | nih.govacs.org |
| 2,3-dimethacrylate group | Enhanced Anti-inflammatory | Certain natural limonoids | Presence of this group is generally correlated with higher anti-inflammatory activity. | mdpi.com |
Molecular Mechanisms of Action Studies
Cellular Pathway Investigations
: Modulation of Signaling Cascades
The biological activities of the natural limonoid, Xylogranatin A, are underpinned by its ability to interact with and modulate complex intracellular signaling pathways. Research into its molecular mechanisms has begun to uncover its influence on critical cascades that regulate cellular metabolism, growth, and stress responses. The primary focus of these investigations has been on energy-sensing and developmental pathways.
Modulation of Wnt Signaling
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. nih.govrsc.org Its aberrant activation is a known driver in several human cancers. nih.govoncotarget.com The canonical Wnt pathway centers on the regulation of the protein β-catenin. nih.gov In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. nih.gov Wnt ligand binding to its receptors disassembles this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription by partnering with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. nih.govacs.org
While direct and detailed studies on this compound's modulation of the Wnt pathway are not extensively documented, research on closely related compounds from the same source, Xylocarpus granatum, provides significant insight. Activity-guided fractionation of extracts from this plant led to the isolation of both this compound and the structurally similar limonoid, Xylogranin B. nih.gov Xylogranin B has been identified as a potent inhibitor of the Wnt signaling pathway. nih.govacs.org
Research findings indicate that Xylogranin B inhibits TCF/β-catenin transcriptional activity with an IC₅₀ value of 48.9 nM. acs.orgnih.gov The mechanism of action involves a significant reduction of β-catenin protein levels within the nucleus, without affecting cytosolic levels. nih.govnih.gov This nuclear-specific reduction of β-catenin prevents it from acting as a transcriptional co-activator, thereby suppressing the expression of Wnt target genes like c-myc and PPARδ. acs.orgnih.gov This evidence suggests that limonoids of the Xylogranatin class are capable of intervening in the canonical Wnt signaling cascade at a critical downstream step.
| Compound | Target Pathway | Mechanism of Action | Key Findings |
| Xylogranin B | Wnt/β-catenin | Inhibits TCF/β-catenin transcriptional activity. | Decreases β-catenin protein levels specifically in the nucleus. nih.govnih.gov |
Modulation of HPA Axis
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central neuroendocrine system that manages reactions to stress. nih.govnih.govfrontiersin.org This complex system involves a cascade of hormonal signals, beginning with the hypothalamus releasing corticotropin-releasing hormone (CRH), which prompts the pituitary gland to secrete adrenocorticotropic hormone (ACTH). clevelandclinic.orgembopress.org ACTH then stimulates the adrenal glands to release cortisol, the primary stress hormone. clevelandclinic.orgembopress.org Dysregulation of the HPA axis is associated with numerous health disorders. nih.govnih.gov
To date, a review of the available scientific literature reveals no specific research findings detailing the direct modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis by this compound.
Modulation of AMPK Pathway and SIRT1-LKB1-AMPK Signaling
A significant area of investigation into this compound's mechanism of action has been its effect on the 5' AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis, activated during states of low energy (high AMP:ATP ratio) to switch on catabolic, ATP-producing processes and switch off anabolic, ATP-consuming processes. foodandnutritionresearch.net
Research findings indicate that natural limonoids, including those related to this compound, can modulate the AMPK/peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α) pathway. PGC-1α is a transcriptional co-activator that serves as a master regulator of mitochondrial biogenesis. mdpi.comnih.gov The activation of AMPK is known to directly phosphorylate and activate PGC-1α, thereby stimulating the creation of new mitochondria and enhancing cellular energy metabolism. nih.govplos.orgaging-us.com
The activation of AMPK is intricately linked to the SIRT1-LKB1 signaling axis. SIRT1, a NAD⁺-dependent deacetylase, and AMPK can mutually regulate each other's activity. foodandnutritionresearch.net Under conditions of energy stress, SIRT1 can deacetylate and activate the upstream kinase LKB1. nih.gov Activated LKB1 then directly phosphorylates AMPK at the threonine-172 residue on its α-subunit, leading to full AMPK activation. nih.gov This activated AMPK can, in turn, enhance SIRT1 activity by increasing cellular NAD⁺ levels, forming a positive feedback loop that sustains the cellular response to energy demands. foodandnutritionresearch.net The modulation of this pathway by this compound suggests a role for the compound in regulating cellular metabolism and mitochondrial function.
Table of Key Molecular Targets Modulated by this compound and Related Compounds
| Signaling Pathway | Key Protein | Role in Pathway | Observed Modulation |
| Wnt Signaling | β-catenin | Transcriptional Co-activator | Nuclear levels decreased by Xylogranin B. nih.govnih.gov |
| AMPK Signaling | AMPK | Master Energy Sensor | Activated by related limonoids. |
| SIRT1-LKB1-AMPK | SIRT1 | Deacetylase, LKB1 Activator | Upstream regulator of AMPK. nih.gov |
| SIRT1-LKB1-AMPK | LKB1 | Upstream Kinase of AMPK | Activated by SIRT1 deacetylation. nih.gov |
| AMPK Signaling | PGC-1α | Mitochondrial Biogenesis Regulator | Activated downstream of AMPK. |
Advanced Research Methodologies in Xylogranatin a Investigations
Integrated Spectroscopic and Chromatographic Approaches for Isolation and Characterization
The isolation and structural elucidation of Xylogranatin A and its analogues from plant sources, such as the mangrove genus Xylocarpus, rely on a synergistic combination of advanced chromatographic and spectroscopic techniques. The process typically begins with the extraction of metabolites from plant material, followed by a multi-step purification process. uef.fi
A common strategy involves the use of various chromatographic methods to separate the complex mixture of compounds present in the crude extract. High-performance liquid chromatography (HPLC), often in a semi-preparative scale, is a cornerstone of this process, allowing for the isolation of pure compounds. uef.fimdpi.com The choice of columns, mobile phases, and detection methods is crucial for achieving optimal separation.
Once isolated, the structural characterization of these often novel compounds is a meticulous process. High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the molecular formula. A suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopic techniques, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are then used to piece together the complex carbon skeleton and the placement of various functional groups. mdpi.com In many cases, the integration of these diverse spectroscopic data is essential for the unambiguous assignment of the chemical structure. nih.govtaylorandfrancis.com
The following table provides an overview of the key techniques used in the isolation and characterization of phragmalin-type limonoids like this compound:
| Technique | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Isolation and purification of individual limonoids from complex plant extracts. |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Determination of the elemental composition and molecular formula. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the carbon-hydrogen framework and identification of functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons to assemble the complete molecular structure. |
| Electronic Circular Dichroism (ECD) Spectroscopy | Determination of the absolute stereochemistry of chiral centers. |
Computational Chemistry Applications in Structural Analysis and Prediction
Computational chemistry has emerged as an indispensable tool in the study of complex natural products like this compound, particularly in the definitive assignment of stereochemistry and in understanding conformational preferences.
Quantum Chemical Calculations for NMR Chemical Shifts and Chiral Spectra
The intricate stereochemistry of this compound and its isomers presents a significant challenge for traditional spectroscopic methods alone. Quantum chemical calculations of NMR chemical shifts and chiroptical spectra, such as Electronic Circular Dichroism (ECD), have become crucial for the unambiguous determination of the absolute configuration of these molecules.
For instance, in the structural revision of Xylogranatin F, a related limonoid, researchers utilized Gauge-Independent Atomic Orbital (GIAO) and dual-hybrid DFT/parametric (DU8+) methods to predict the ¹H and ¹³C NMR chemical shifts for various possible diastereomers. By comparing the calculated shifts with experimental data, they were able to identify the correct stereochemical arrangement. Furthermore, TDDFT-ECD calculations were employed to provide additional support for the proposed structure by matching the calculated spectrum with the experimental one.
Similarly, TDDFT-ECD and DFT-NMR studies have been successfully applied to other related limonoids, such as thaigranatins, to elucidate their absolute configurations, demonstrating the power of these computational methods in resolving complex stereochemical problems.
Molecular Mechanics and Density Functional Theory (DFT) for Conformer Generation and Geometry Optimization
Understanding the three-dimensional structure and conformational flexibility of this compound is essential for comprehending its biological activity. Molecular mechanics (MM) and Density Functional Theory (DFT) are powerful computational tools used for this purpose.
Conformational searches using molecular mechanics force fields can generate a set of low-energy conformers for the molecule. These initial structures are then typically subjected to geometry optimization at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. This process is crucial for subsequent calculations, such as NMR chemical shifts and ECD spectra, as these properties are highly dependent on the molecular conformation. For example, in the conformational analysis of xylobiose, a related carbohydrate, DFT calculations were used to model its shape, highlighting the utility of this approach in understanding the structure of complex organic molecules.
In Vitro Assay Development for Biological Activity Screening and Validation
Preliminary assessment of the biological activity of this compound and related limonoids is conducted through a variety of in vitro assays. These assays are designed to screen for specific biological effects, such as cytotoxicity against cancer cell lines or anti-inflammatory properties.
The development of these assays involves selecting appropriate cell lines and endpoints to measure the desired biological activity. For instance, to evaluate the anticancer potential of limonoids, cytotoxicity assays are commonly employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability. nihon-neemkyokai.com Human cancer cell lines, such as those from pancreatic or leukemia cancers, are often used to test the cytotoxic effects of these compounds. rsc.org
In addition to cytotoxicity, limonoids are also investigated for their anti-inflammatory properties. In vitro models for inflammation can involve stimulating immune cells, such as macrophages or monocytes, with an inflammatory agent like lipopolysaccharide (LPS). The inhibitory effect of the compounds on the production of pro-inflammatory mediators, such as nitric oxide (NO) or various cytokines (e.g., TNF-α, IL-6), is then measured. nih.govresearchgate.net
The table below summarizes some of the in vitro assays used to evaluate the biological activity of limonoids:
| Assay Type | Cell Line Examples | Measured Endpoint | Biological Activity |
| Cytotoxicity Assay (e.g., MTT) | Panc-28 (pancreatic cancer), HL-60 (leukemia) | Cell viability, IC₅₀ values | Anticancer |
| Anti-inflammatory Assay | RAW 264.7 (macrophages), THP-1 (monocytes) | Inhibition of NO, TNF-α, IL-6 production | Anti-inflammatory |
| Apoptosis Assay | Various cancer cell lines | Caspase activation, DNA fragmentation | Induction of programmed cell death |
Methodological Considerations for Structure-Activity Relationship Determinations
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of the lead compound and evaluating the biological activity of the resulting analogues. researchgate.netresearchwithrutgers.com
Key methodological considerations in SAR studies of phragmalin-type limonoids include:
Biological Assays: The use of robust and reproducible in vitro assays is essential to accurately quantify the biological activity of each analog. The choice of assay should be relevant to the therapeutic target of interest.
Data Analysis: The data obtained from the biological assays are analyzed to identify structural features that are critical for activity. This can involve both qualitative and quantitative approaches. For example, researchers might observe that the presence of a specific functional group at a particular position consistently leads to higher activity.
Computational Modeling: Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to develop mathematical models that correlate structural descriptors with biological activity. These models can then be used to predict the activity of new, untested compounds and guide the design of future analogs. nih.gov
For instance, in studies of citrus limonoids, it was found that specific structural features, such as the functional groups on the A-ring, significantly influence their ability to inhibit p38 MAP kinase activity. nih.gov Such findings provide valuable insights for the rational design of more effective anti-inflammatory agents based on the limonoid scaffold.
Research Challenges and Future Directions in Xylogranatin a Studies
Persistent Challenges in Elucidating Complex Biosynthetic Pathways
The biosynthesis of Xylogranatin A and other limonoids is a complex process that remains a significant challenge to fully unravel. mdpi.com Limonoids are tetranortriterpenoids, meaning they originate from a triterpene precursor that undergoes extensive oxidative modifications, including ring cleavage and rearrangement. mdpi.comchemrxiv.org For this compound, this involves the formation of an unusual 9,10-seco scaffold. tjnpr.orgnih.gov
Key challenges in elucidating these pathways include:
Identification of Intermediates: The biosynthetic pathway likely involves numerous transient and low-abundance intermediates. Isolating and characterizing these fleeting molecules is a formidable task. For instance, xylogranatins C and R are considered key biosynthetic intermediates. nih.gov
Enzyme Characterization: The specific enzymes (e.g., cytochrome P450s, dehydrogenases, and synthases) responsible for the intricate series of reactions are largely unknown. Functional characterization of these enzymes is essential to understand the catalytic mechanisms at play.
Genetic Regulation: The genes encoding these biosynthetic enzymes and the regulatory networks that control their expression are yet to be fully identified and understood.
Researchers have proposed hypothetical biosynthetic pathways based on the isolated structures. For example, it is suggested that the diverse cyclization patterns in related limonoids arise from the remarkable structural plasticity of rings A and B during biosynthesis. mdpi.com A proposed pathway for xylogranatumin A involves hainangranatumin D as a precursor. researchgate.net Overcoming these challenges will likely require a multidisciplinary approach combining genomics, transcriptomics, proteomics, and advanced analytical chemistry techniques.
Advancing Comprehensive Structure-Activity Relationship Understanding for this compound and its Analogues
A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of this compound. nih.govresearchgate.netslideshare.net SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. researchgate.net This knowledge allows medicinal chemists to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.govlibretexts.org
For this compound and its analogues, SAR studies are still in their early stages. However, some initial findings have been reported. For example, in a study of preussomerins, another class of natural products, it was found that a ketone group at C-1 and/or a chlorine group at C-2 in ring A were favorable for cytotoxicity. mdpi.com Similarly, for a series of rimcazole (B1680635) analogues, aromatic substitutions were generally not well-tolerated, leading to a significant reduction in binding affinity to the dopamine (B1211576) transporter. nih.gov
Future SAR studies on this compound should focus on:
Systematic Modification: Synthesizing a library of analogues with systematic modifications to different parts of the molecule, including the furan (B31954) ring, the lactone rings, and various substituents. nih.gov
Diverse Biological Assays: Testing these analogues in a wide range of biological assays to build a comprehensive picture of their activity profile.
Computational Modeling: Employing computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, to rationalize the experimental findings and guide the design of new analogues. slideshare.net
The development of efficient synthetic routes to this compound and its analogues is a prerequisite for extensive SAR studies. nih.gov
Exploration of Novel Biological Targets and Undiscovered Molecular Pathways
Initial studies have revealed that this compound and its related limonoids exhibit a range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov However, the precise molecular targets and the underlying mechanisms of action are not fully understood.
A molecular docking study suggested that Glycogen (B147801) Synthase Kinase-3β (GSK-3β) may be a potential target contributing to the anticancer effects of this compound and its derivatives. researchgate.net The study indicated that the furyl-δ-lactone unit of some xylogranatins fits well into the ATP-binding pocket of GSK-3β. researchgate.net Furthermore, some limonoids have been shown to inhibit PTP1B, an enzyme involved in metabolic regulation, through an unknown mechanism, suggesting they may bind to an uncharacterized allosteric site. nih.gov
Future research should aim to:
Target Identification: Employ modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and thermal shift assays, to identify the direct binding partners of this compound in cells.
Pathway Analysis: Utilize systems biology tools, including genomics, transcriptomics, and proteomics, to elucidate the downstream signaling pathways modulated by this compound.
Exploration of New Therapeutic Areas: Given the structural novelty of this compound, it is plausible that it interacts with novel biological targets, opening up possibilities for its application in new therapeutic areas beyond cancer and inflammation. naturalproducts.net
Uncovering the molecular pathways affected by this compound will provide a deeper understanding of its biological functions and could reveal new drug targets for various diseases. nih.govresearchgate.netnaturalproducts.netnih.govwikipedia.org
Innovations in Synthetic Accessibility and Efficient Production Methodologies
The complex structure of this compound presents a significant challenge for chemical synthesis. nih.gov Developing efficient and scalable synthetic routes is crucial for producing sufficient quantities of the natural product and its analogues for detailed biological evaluation and preclinical development. eurofinsdiscovery.com
Several research groups have undertaken the total synthesis of related limonoids, which has led to the development of innovative synthetic strategies. chemrxiv.org For example, the synthesis of (+)-granatumine A was achieved in 10 steps, featuring a key pyran to pyridine (B92270) interconversion. nih.govscispace.com This work also led to the discovery of new palladium-catalyzed reactions for ketone α,β-dehydrogenation and α,β-epoxy ketone opening. nih.govscispace.com
Future innovations in this area could include:
Development of Novel Synthetic Methodologies: Creating new chemical reactions and strategies to construct the complex polycyclic core of this compound more efficiently. nih.gov
Biocatalysis and Semisynthesis: Exploring the use of enzymes or engineered microorganisms to perform some of the challenging chemical transformations, or using a more abundant, related natural product as a starting material for a partial synthesis. researchgate.net
Flow Chemistry: Utilizing continuous flow technologies to improve reaction efficiency, safety, and scalability. eurofinsdiscovery.com
Improving the synthetic accessibility of this compound will be a key enabler for its further development as a potential therapeutic agent. nih.govchimia.chchemrxiv.org
Role of this compound in Natural Product-Based Research for Lead Compound Identification
Natural products have historically been a rich source of lead compounds for drug discovery. libretexts.orgmdpi.comjetir.orgresearchgate.net A lead compound is a chemical entity that demonstrates promising biological activity and serves as a starting point for optimization into a drug candidate. wikipedia.orgtaylorandfrancis.comsolubilityofthings.com this compound, with its unique chemical structure and interesting biological profile, represents a promising lead compound. nih.gov
The process of developing a lead compound from a natural product involves several stages:
Isolation and Structure Elucidation: The initial discovery and characterization of the natural product.
Biological Screening: Testing the compound in a variety of assays to identify its biological activities.
Hit-to-Lead Optimization: Once a "hit" (a compound with initial activity) is identified, medicinal chemists synthesize and test analogues to improve its properties, transforming it into a "lead" compound. upmbiomedicals.com
Lead Optimization: Further refinement of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties to generate a clinical candidate. upmbiomedicals.com
This compound is currently in the early stages of this process. Its complex and novel structure provides a unique scaffold that is distinct from existing drugs, potentially offering new mechanisms of action and the ability to address unmet medical needs. nih.gov The identification of this compound and other bioactive natural products underscores the importance of continued exploration of biodiversity, such as mangrove ecosystems, for new therapeutic leads. mdpi.comnih.gov
Q & A
Q. What spectroscopic and chromatographic techniques are essential for the initial structural characterization of Xylogranatin A?
- Methodological Answer : Initial characterization relies on a combination of 1D/2D NMR (e.g., , , - COSY, HMQC, HMBC) to map connectivity and stereochemistry. DEPT experiments differentiate methyl, methylene, and methine groups. For functional groups, IR spectroscopy identifies carbonyls (e.g., δ ~173–217 ppm for lactones/esters) and UV detects conjugated systems (e.g., α,β-unsaturated δ-lactones). Mass spectrometry (HRMS) confirms molecular formulas. Chromatography (HPLC, TLC) isolates compounds and verifies purity .
Q. How can researchers confirm the presence of a β-furyl ring or tiglate moiety in Xylogranatin derivatives using NMR data?
- Methodological Answer : The β-furyl ring is identified via NMR signals at δ ~6.5–7.5 ppm (olefinic protons) and HMBC correlations from furyl protons to quaternary carbons (δ ~110–143 ppm). A tiglate group shows characteristic NMR peaks: a trans-olefinic proton (δ ~6.93, q, = 7.0 Hz), a methyl doublet (δ ~1.85), and a methyl singlet (δ ~1.89). HMBC correlations from the ester carbonyl (δ ~167–175 ppm) to adjacent protons confirm substitution patterns .
Advanced Research Questions
Q. What computational strategies resolve contradictions in proposed structures of Xylogranatin derivatives (e.g., xylogranatin F)?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31+G(d,p)) optimize candidate conformers. GIAO NMR simulations (mPW1PW91/6-311+G(2d,p)) predict chemical shifts. Statistical validation via DP4 analysis compares experimental and computed shifts, prioritizing candidates with low mean absolute error (MAE < 2 ppm) and root-mean-square deviation (RMSD). For stereochemical ambiguities, NOESY data are cross-validated with calculated nuclear Overhauser effects (NOEs) .
Q. How can researchers address stereochemical challenges during the de novo synthesis of Xylogranatin F analogs?
- Methodological Answer : Key steps include:
- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to set C-3/C-5 configurations.
- Leaving Group Optimization : Replace acetate with chloride to favor SN2 inversion at C-3 (partial stereochemical correction).
- Validation : X-ray crystallography confirms absolute configuration. Comparative NMR calculations (e.g., ωB97x-D/6-311+G(2d,p)) identify mismatches between synthetic and natural products .
Q. What statistical measures quantify heterogeneity in published data on Xylogranatin bioactivity or structural studies?
Q. How should researchers navigate nomenclature inconsistencies among Xylogranatin analogs (e.g., granatoine vs. xylogranatin F)?
- Methodological Answer : Cross-reference synthetic studies (e.g., total synthesis of granatoine) and computational validations to confirm structural identity. Use IUPAC guidelines for systematic naming and prioritize revisions from peer-reviewed corrections (e.g., Schuppe’s 2019 synthesis clarifying xylogranatin F stereochemistry) .
Methodological Best Practices
Q. What protocols ensure reproducibility in documenting Xylogranatin isolation or synthesis?
- Methodological Answer :
- Experimental Details : Report solvent systems, chromatographic gradients (e.g., MeCN/HO for HPLC), and reaction conditions (temperature, catalysts).
- Data Transparency : Provide raw NMR spectra, crystallographic data (CCDC codes), and computational input files in supplementary materials.
- Validation : Replicate key steps (e.g., NOESY, HMBC) across independent labs to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
